N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide
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Overview
Description
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is a synthetic organic compound that belongs to the class of oxalamides. These compounds are known for their diverse applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The unique structural features of this compound, such as the presence of a chlorophenethyl group and a furan ring, contribute to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide typically involves the following steps:
Formation of the oxalamide backbone: This can be achieved by reacting oxalyl chloride with an appropriate amine, such as 4-chlorophenethylamine, under controlled conditions.
Introduction of the furan ring: The furan ring can be introduced through a nucleophilic substitution reaction using a furan-containing reagent.
Morpholinoethyl group addition: The final step involves the addition of the morpholinoethyl group, which can be achieved through a coupling reaction using a morpholine derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions, such as the use of catalysts, solvents, and temperature control, to ensure high yield and purity. The process may also include purification steps, such as recrystallization or chromatography, to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The chlorophenethyl group can be reduced to form corresponding amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chlorophenethyl and furan moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like sodium hydride (NaH) or alkyl halides can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while reduction of the chlorophenethyl group may produce primary or secondary amines.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may exhibit biological activity, making it a candidate for drug discovery and development.
Medicine: Its structural features suggest potential therapeutic applications, such as in the treatment of diseases or as a diagnostic tool.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide involves its interaction with molecular targets and pathways. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)ethyl)oxalamide: Lacks the morpholinoethyl group.
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-piperidinoethyl)oxalamide: Contains a piperidinoethyl group instead of a morpholinoethyl group.
Uniqueness
N1-(4-chlorophenethyl)-N2-(2-(furan-2-yl)-2-morpholinoethyl)oxalamide is unique due to the presence of both the morpholinoethyl group and the furan ring, which may confer distinct chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-N'-[2-(furan-2-yl)-2-morpholin-4-ylethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24ClN3O4/c21-16-5-3-15(4-6-16)7-8-22-19(25)20(26)23-14-17(18-2-1-11-28-18)24-9-12-27-13-10-24/h1-6,11,17H,7-10,12-14H2,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TWVRNVNIEIGIDS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNC(=O)C(=O)NCCC2=CC=C(C=C2)Cl)C3=CC=CO3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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